Tert-butyl 3-bromo-2-methoxypiperidine-1-carboxylate
Description
Tert-butyl 3-bromo-2-methoxypiperidine-1-carboxylate is a piperidine derivative featuring a tert-butyl carbamate group at the 1-position, a bromine atom at the 3-position, and a methoxy group at the 2-position. This compound is widely used as an intermediate in pharmaceutical synthesis, leveraging its bromine substituent for further functionalization (e.g., cross-coupling reactions) and its methoxy group for electronic modulation. Its six-membered piperidine ring provides conformational flexibility, which is critical for interactions in drug-receptor binding .
Properties
IUPAC Name |
tert-butyl 3-bromo-2-methoxypiperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20BrNO3/c1-11(2,3)16-10(14)13-7-5-6-8(12)9(13)15-4/h8-9H,5-7H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISVZLPGGGAROET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1OC)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-bromo-2-methoxypiperidine-1-carboxylate typically involves the bromination of a piperidine derivative followed by esterification. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The esterification step involves the reaction of the brominated piperidine with tert-butyl chloroformate in the presence of a base such as triethylamine .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-bromo-2-methoxypiperidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The compound can be reduced to form the corresponding piperidine derivative.
Oxidation Reactions: The methoxy group can be oxidized to form a carbonyl group.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in solvents such as acetonitrile.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like tetrahydrofuran (THF).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed
Substitution: Formation of azido or thiocyanato derivatives.
Reduction: Formation of the corresponding piperidine derivative.
Oxidation: Formation of carbonyl-containing compounds.
Scientific Research Applications
Tert-butyl 3-bromo-2-methoxypiperidine-1-carboxylate is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of complex organic molecules.
Biology: In the study of enzyme inhibitors and receptor ligands.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of tert-butyl 3-bromo-2-methoxypiperidine-1-carboxylate involves its interaction with specific molecular targets. The bromine atom can participate in nucleophilic substitution reactions, while the methoxy group can undergo oxidation or reduction. These reactions enable the compound to modify biological molecules and pathways, making it useful in drug discovery and development .
Comparison with Similar Compounds
Piperidine vs. Pyrrolidine Derivatives
Compound : Tert-butyl 3-((5-bromo-3-methoxypyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate ()
- Structural Difference : Pyrrolidine (5-membered ring) vs. piperidine (6-membered ring).
- Impact: Conformational Flexibility: Piperidine rings exhibit chair and boat conformations, while pyrrolidine adopts envelope or half-chair puckering modes, as defined by Cremer-Pople coordinates . Applications: Pyrrolidine derivatives are more common in small-molecule inhibitors targeting compact binding pockets.
Substituent Position and Reactivity
Compound : Tert-butyl 3-{[(6-bromopyridin-2-yl)oxy]methyl}piperidine-1-carboxylate ()
- Structural Difference : Bromine is part of a pyridyloxy-methyl side chain rather than directly on the piperidine ring.
- Impact :
- Reactivity : The bromine in the target compound is more accessible for metal-catalyzed cross-coupling (e.g., Suzuki), whereas the pyridyloxy-methyl side chain may require deprotection for further modification.
- Electronic Effects : The methoxy group on the piperidine ring (target) donates electrons, stabilizing adjacent electrophilic sites, unlike the electron-withdrawing pyridine ring in ’s compound.
Functional Group Variation
Compound : Tert-butyl(3S)-3-(2-bromoacetyl)piperidine-1-carboxylate ()
- Structural Difference : Bromoacetyl group at the 3-position vs. bromine and methoxy groups.
- Impact :
- Reactivity : The bromoacetyl group is a superior leaving group, enabling nucleophilic substitution (e.g., with amines), while the target’s bromine favors elimination or coupling reactions.
- Stereochemistry : The (3S) configuration in ’s compound highlights its utility in chiral synthesis, whereas the target’s stereochemical data is unspecified.
Electronic Modulation via Substituents
Compound : Tert-butyl 3,3-difluoropiperidine-1-carboxylate ()
- Structural Difference : Difluoro substituents at the 3,3-positions vs. bromo and methoxy groups.
- Impact :
- Electron Effects : Fluorine’s strong electron-withdrawing nature reduces electron density on the piperidine ring, contrasting with the methoxy group’s electron-donating effect.
- Applications : Difluoro derivatives are common in CNS drugs due to enhanced metabolic stability, whereas bromine in the target compound allows for late-stage diversification.
Molecular Properties
*Estimated based on structural similarity.
Biological Activity
Tert-butyl 3-bromo-2-methoxypiperidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound features a piperidine ring with a tert-butyl group, a bromine atom, and a methoxy group attached to the nitrogen and carbon backbone. Its molecular formula is CHBrNO.
The biological activity of this compound is attributed to its interaction with various biological targets. The bromine atom may enhance electrophilic reactivity, allowing for selective interactions with enzymes and receptors. The methoxy group can influence the compound's lipophilicity and binding affinity to target sites, which is crucial for its pharmacological effects.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that the compound has antimicrobial properties, potentially inhibiting the growth of various bacterial strains.
- Anti-inflammatory Effects : It may modulate inflammatory pathways, contributing to its therapeutic potential in inflammatory diseases.
- Neuropharmacological Effects : The compound's structure suggests possible interactions with neurotransmitter systems, indicating potential applications in treating neurological disorders.
Table 1: Summary of Biological Activities
Study on Antimicrobial Activity
A study conducted by researchers evaluated the antimicrobial activity of this compound against several bacterial strains. The results indicated significant inhibition of growth for both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.
Neuropharmacological Assessment
In another investigation, the compound was assessed for its effects on neurotransmitter systems. Binding affinity studies revealed that it interacts with serotonin and dopamine receptors, which may contribute to its neuropharmacological profile. This opens avenues for exploring its use in treating mood disorders or neurodegenerative diseases.
Structure-Activity Relationship (SAR)
The presence of specific functional groups in this compound is critical for its biological activity. Comparative studies with similar compounds indicate that modifications to the bromine or methoxy groups significantly alter the compound's efficacy and selectivity towards different biological targets.
Table 2: Comparison with Similar Compounds
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| This compound | Includes bromine and methoxy groups | Antimicrobial, anti-inflammatory |
| Tert-butyl 4-hydroxy-3-methylpiperidine-1-carboxylate | Hydroxyl group instead of bromine | Lower antimicrobial activity |
| Tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylate | Allyl substitution | Enhanced neuroactivity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
